molecular formula C18H17ClN4O B11284375 1-(4-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11284375
M. Wt: 340.8 g/mol
InChI Key: QXALVHNBCMJHJY-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-(4-ethylphenyl)urea: Similar in structure but with a urea group instead of a triazole ring.

    (E)-3-(4-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one: Contains a similar phenyl structure but with a different functional group.

Uniqueness

1-(4-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the triazole ring allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(4-ethylphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O/c1-3-13-4-8-15(9-5-13)20-18(24)17-12(2)23(22-21-17)16-10-6-14(19)7-11-16/h4-11H,3H2,1-2H3,(H,20,24)

InChI Key

QXALVHNBCMJHJY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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